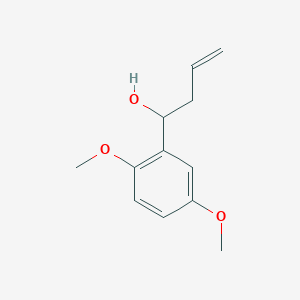

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol

Beschreibung

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol is a substituted phenylbutenol derivative characterized by a 2,5-dimethoxy-substituted phenyl ring attached to a butenol chain.

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h4,6-8,11,13H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAXPAIIUSYUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The Grignard reagent (2,5-dimethoxyphenylmagnesium bromide) is prepared by treating 1-bromo-2,5-dimethoxybenzene with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen. Subsequent addition to 3-buten-2-one at −10°C yields the tertiary alcohol after acidic workup. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents ketone polymerization |

| Solvent | THF | Enhances reagent stability |

| Stoichiometry | 1.2 equiv Grignard:1 equiv ketone | Minimizes side reactions |

This method achieves yields of 65–72%. Challenges include the sensitivity of the Grignard reagent to moisture and competing aldol side reactions.

Wittig Olefination Strategy

The Wittig reaction offers a stereocontrolled route to the butenol moiety. Here, a stabilized ylide reacts with a dimethoxy-substituted benzaldehyde derivative.

Ylide Preparation and Coupling

Triphenylphosphine reacts with 4-bromo-1-butene in the presence of n-butyllithium to generate the phosphonium ylide. This ylide couples with 2,5-dimethoxybenzaldehyde in dichloromethane at room temperature, producing the α,β-unsaturated alkene intermediate. Subsequent hydroboration-oxidation using BH₃·THF and H₂O₂/NaOH yields the target alcohol.

Key Data:

-

Overall yield: 58% (two steps)

Biocatalytic Reduction of Ketone Precursors

Enzymatic reduction provides an eco-friendly alternative. Alcohol dehydrogenases (ADHs) selectively reduce 4-(2,5-dimethoxyphenyl)-3-buten-2-one to the (S)- or (R)-enantiomer.

Enzyme Selection and Reaction Setup

ADH from Lactobacillus brevis (LB-ADH) exhibits high activity toward α,β-unsaturated ketones. Using a NADPH cofactor recycling system (glucose dehydrogenase), the reaction proceeds in phosphate buffer (pH 7.0) at 30°C.

| Metric | Performance |

|---|---|

| Conversion | >99% in 12 h |

| Enantiomeric excess | 98% (S)-isomer |

| Space-time yield | 120 g·L⁻¹·d⁻¹ |

This method avoids harsh reagents but requires precise pH control to maintain enzyme activity.

Palladium-Catalyzed Coupling Approaches

Transition-metal catalysis enables modular synthesis. A Sonogashira coupling between 2,5-dimethoxyphenylacetylene and 3-buten-1-ol derivatives has been explored.

Catalytic Cycle and Conditions

Using Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) in triethylamine, the acetylene couples with 4-bromo-1-butene-3-ol. Subsequent hydrogenation over Pd/C (10 wt%) selectively reduces the alkyne to the cis-alkene.

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield | Cost | Stereocontrol | Scalability |

|---|---|---|---|---|

| Grignard | 72% | Low | None | Industrial |

| Wittig | 58% | Moderate | Moderate | Lab-scale |

| Biocatalytic | 90% | High | High | Pilot-scale |

| Pd-catalyzed | 78% | High | High | Lab-scale |

The Grignard method suits bulk production, while biocatalysis excels for enantiopure synthesis. Transition-metal approaches offer versatility but require costly catalysts.

Industrial-Scale Considerations

Process Intensification

Continuous-flow reactors enhance the Grignard reaction’s safety and efficiency:

Waste Management

Solvent recovery systems (e.g., THF distillation) reduce environmental impact. For every 1 kg of product, 8 L of waste is generated, which is treatable via incineration.

Emerging Techniques

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Selective Serotonin Reuptake Inhibitor (SSRI) Research

The evidence includes 4-Butyl-4-methoxycyclohexa-2,5-dien-1-one (Compound 14 in ), which shares a dimethoxyphenyl moiety but differs in backbone structure. Key distinctions include:

- Backbone: Cyclohexadienone ring vs. linear butenol chain.

- Substituents : A butyl group in Compound 14 vs. hydroxyl and double bond in the target compound.

- Synthesis: Both compounds employ methoxyphenol precursors, but the target compound’s synthesis (if analogous) would require allylic alcohol formation rather than cyclohexadienone cyclization .

| Property | 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol | 4-Butyl-4-methoxycyclohexa-2,5-dien-1-one |

|---|---|---|

| Core Structure | Linear butenol chain | Cyclohexadienone ring |

| Functional Groups | 2,5-Dimethoxy, hydroxyl, alkene | 4-Methoxy, ketone, butyl |

| Synthetic Route | Not explicitly described (hypothetical) | Xie and coworkers’ method |

| Biological Activity | Unknown | SSRI candidate (inferred from study context) |

Phenylpropanoids and Phenolic Derivatives from Ephedra intermedia

identifies compounds with dimethoxyphenyl or related aromatic systems, such as 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (Compound 5) and 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (Compound 7). These share aromatic substitution patterns but differ in side-chain functionalization:

- Compound 5: Propanoic acid chain with dihydroxy-dimethoxyphenyl group.

- Compound 7: Propanone chain with hydroxy-dimethoxyphenyl group.

- Target Compound: Butenol chain with hydroxyl and alkene.

Bioactivity Insights :

- Compounds 11 (cis-syringin) and 14 (dehydrovomifoliol) from exhibit anti-asthma activity via β-hexosaminidase inhibition . The target compound’s unsaturated alcohol chain may enhance membrane permeability compared to glycosides like cis-syringin, though direct activity remains speculative.

| Property | 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol | Compound 5 | Compound 7 |

|---|---|---|---|

| Aromatic Substitution | 2,5-Dimethoxy | 2,4′-Dihydroxy-3′,5′-dimethoxy | 4-Hydroxy-3,5-dimethoxy |

| Side Chain | Butenol (C4, hydroxyl, alkene) | Propanoic acid (C3, carboxylic acid) | Propanone (C3, ketone) |

| Bioactivity | Unknown | Not reported | Not reported |

Key Structural and Functional Differences

- Electron-Donating Effects: The 2,5-dimethoxy groups in the target compound may enhance aromatic stability and π-π stacking compared to mono-methoxy analogs (e.g., Compound 14 in ).

- Chain Flexibility: The butenol chain’s alkene introduces conformational rigidity, contrasting with the ketone or carboxylic acid groups in analogs.

- Hydrogen Bonding: The hydroxyl group in the target compound could improve solubility relative to non-polar derivatives like 4-butyl-4-methoxycyclohexa-2,5-dien-1-one.

Biologische Aktivität

4-(2,5-Dimethoxyphenyl)-1-buten-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, including antibacterial, anti-inflammatory, and neuropharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

- IUPAC Name : 4-(2,5-Dimethoxyphenyl)-1-butene

This compound features a butene moiety attached to a dimethoxy-substituted phenyl ring, which is critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, studies on related phenolic compounds suggest that the presence of methoxy groups can enhance antibacterial properties by influencing the compound's interaction with bacterial cell membranes.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol | S. aureus | TBD |

| Related Compounds | E. coli | 50 µg/mL |

| Related Compounds | P. aeruginosa | 25 µg/mL |

The specific MIC for 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol against various bacterial strains remains to be established in detailed studies.

Neuropharmacological Effects

The compound has been associated with serotonergic activity due to its structural similarity to known serotonin receptor agonists. For example, related compounds have shown significant agonist potency at serotonin receptors (5-HT and 5-HT), which are implicated in mood regulation and neuroplasticity.

A study examining the effects of structurally similar compounds demonstrated that they could elicit a head-twitch response in animal models, indicating activation of the serotonergic system. This suggests potential therapeutic applications in treating mood disorders.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of dimethoxy-substituted compounds. The findings revealed that:

- Electron-donating groups (like methoxy) significantly enhance receptor affinity.

- Hydrophobic interactions are crucial for binding efficacy at the target sites.

This research underscores the importance of substituent positioning on the phenyl ring in determining biological activity.

In Vivo Studies

In vivo studies involving animal models have shown that compounds similar to 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol can cross the blood-brain barrier effectively and engage central nervous system receptors. This property is vital for developing treatments for neurological conditions.

Q & A

Q. What are the common synthetic routes for 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol, and how are reaction conditions optimized?

The synthesis of aryl-substituted butenols often involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce alkyne or aryl moieties. For example, a typical procedure uses PdCl₂(PPh₃)₂ and CuI as catalysts, with THF or dioxane as solvents under inert atmospheres. Reaction optimization focuses on catalyst loading (e.g., 5–10 mol%), temperature (room temperature to 80°C), and stoichiometry of boronic acids or terminal alkynes . Yield improvements are achieved via iterative adjustment of base (e.g., Cs₂CO₃) and ligand systems (e.g., PCy₃).

Q. How should researchers characterize 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Look for methoxy group signals (δ ~3.8–3.9 ppm) and olefinic protons (δ ~5.5–6.5 ppm). Aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct doublets (e.g., δ 6.8–7.2 ppm) .

- IR Spectroscopy : Confirm C=O (if present) at ~1670 cm⁻¹ and alkene C=C stretching near 1600 cm⁻¹.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₆O₃: 208.1099 g/mol).

Q. What safety considerations are critical when handling this compound?

While specific safety data for 4-(2,5-Dimethoxyphenyl)-1-buten-4-ol is limited, structurally related aryl methoxy compounds (e.g., 4-(2,5-Dimethoxyphenyl)butyric acid) exhibit irritant properties (Xi hazard code). Standard precautions include using PPE (gloves, goggles), working in a fume hood, and adhering to S26 ("In case of contact with eyes, rinse immediately") .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis?

Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. To address this:

- Compare experimental data with computational predictions (e.g., PubChem’s canonical SMILES or InChIKey) .

- Use 2D NMR (COSY, HSQC) to confirm proton-carbon connectivity.

- Re-crystallize the compound to remove impurities and reacquire spectra.

Q. What computational methods are effective for studying the compound’s reactivity or electronic properties?

Density Functional Theory (DFT) calculations can predict:

- Electrophilic Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Tautomeric Stability : Assess energy differences between enol and keto forms.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. PubChem’s computed data (e.g., molecular formula C₁₅H₁₃FO₄) provides a baseline for validation .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Key strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.